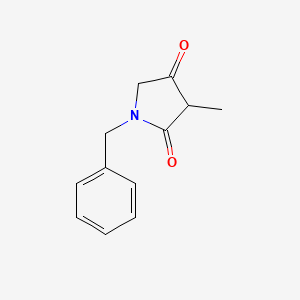![molecular formula C24H21N5O4 B13677922 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- CAS No. 65208-25-5](/img/structure/B13677922.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-: is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- typically involves multi-step organic reactions. One common method includes the azo coupling reaction, where an aromatic amine reacts with a nitroaromatic compound in the presence of a coupling agent. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale azo coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of various organic molecules, including dyes and pigments. Its unique structure allows for the development of materials with specific optical and electronic properties.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its azo group can be cleaved under specific conditions, releasing detectable products.
Medicine: Potential applications in medicine include the development of diagnostic agents and therapeutic compounds. The azo group can be utilized for targeted drug delivery, where the compound is activated in specific biological environments.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- involves its interaction with molecular targets through its functional groups. The azo group can undergo reduction, leading to the formation of amines that interact with biological molecules. The nitrophenyl group can participate in electron transfer reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 1H-Isoindole-1,3(2H)-dithione, 2-ethyl-
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Comparison: Compared to similar compounds, 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- exhibits unique properties due to the presence of the azo and nitrophenyl groups. These functional groups enhance its reactivity and potential applications in various fields. The compound’s ability to undergo specific chemical reactions and its stability under different conditions make it a valuable material for research and industrial applications.
Properties
CAS No. |
65208-25-5 |
|---|---|
Molecular Formula |
C24H21N5O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21N5O4/c1-2-27(15-16-28-23(30)21-5-3-4-6-22(21)24(28)31)19-11-7-17(8-12-19)25-26-18-9-13-20(14-10-18)29(32)33/h3-14H,2,15-16H2,1H3 |
InChI Key |
CVBYCXSEWNPNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)

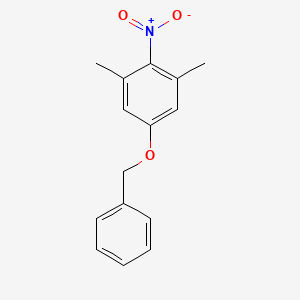
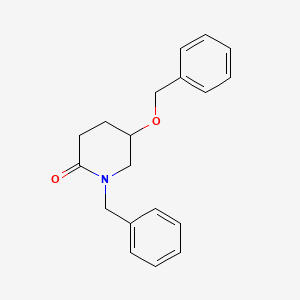


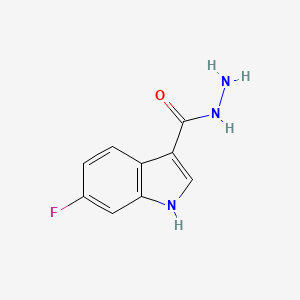
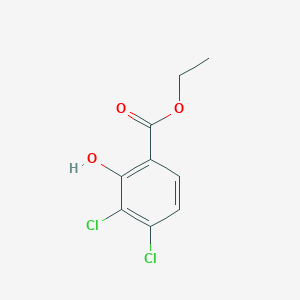
![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)
![Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
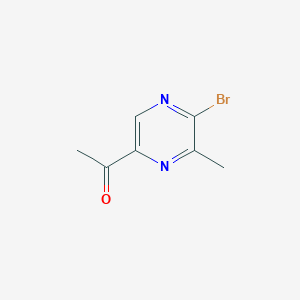
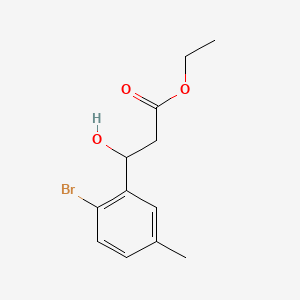
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
